molecular formula C17H32O3 B1207879 2-Methoxy-5-hexadecenoic acid

2-Methoxy-5-hexadecenoic acid

Cat. No.: B1207879
M. Wt: 284.4 g/mol
InChI Key: IZQFBIOUXQEERU-UHFFFAOYSA-N
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Description

2-Methoxy-5-hexadecenoic acid is a natural product found in Amphimedon compressa, Mycale laevis, and Mycale laxissima with data available.

Scientific Research Applications

Discovery in Marine Sponges

2-Methoxy-5-hexadecenoic acid was identified in the phospholipids of the Caribbean sponge Tethya crypta and the sponge Spheciospongia cuspidifera. These findings are significant for understanding the unique biochemical pathways of marine organisms (Carballeira & Sepúlveda, 2006).

Biotechnological Applications

This compound has been studied in the context of controlling disease-carrying mosquitoes, specifically Culex quinquefasciatus, which is significant for public health and biotechnological applications (Whitney et al., 2000).

Antibacterial Activity

This compound shows promising antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. This indicates its potential use in medical and pharmaceutical research (Carballeira et al., 2017).

Occurrence in Other Marine Sponges

Further research into this compound has expanded its occurrence to other marine sponges, like Callyspongia fallax. This expansion of knowledge is crucial for understanding fatty acid biosynthesis in marine ecosystems (Carballeira & Pagán, 2001).

Properties

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

2-methoxyhexadec-5-enoic acid

InChI

InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h12-13,16H,3-11,14-15H2,1-2H3,(H,18,19)

InChI Key

IZQFBIOUXQEERU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CCCC(C(=O)O)OC

Synonyms

2-M-5-HD acid
2-methoxy-5-hexadecenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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